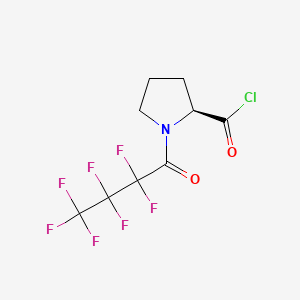
N-Heptafluorobutyrylproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptafluorobutyrylproline, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClF7NO2 and its molecular weight is 329.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Fluorinated Derivatives in Chromatography
N-Heptafluorobutyrylproline is primarily utilized as a derivatizing agent for amino acids and peptides in gas chromatography. Its ability to form stable derivatives enhances the detection and quantification of these compounds. The heptafluorobutyryl group increases volatility and thermal stability, which is crucial for effective separation in chromatographic techniques.
Table 1: Comparison of Derivatizing Agents for Amino Acids
| Derivatizing Agent | Volatility | Stability | Detection Method |
|---|---|---|---|
| This compound | High | High | Gas Chromatography |
| N-Trifluoroacetyl | Medium | Medium | Gas Chromatography |
| N-Acetyl | Low | Low | Liquid Chromatography |
Case Study: Amino Acid Analysis
In a study by Gehrke et al., N-heptafluorobutyryl derivatives of amino acids were analyzed using gas chromatography, demonstrating improved resolution and sensitivity compared to traditional methods. The use of this derivative allowed for the simultaneous quantification of multiple amino acids in biological samples, showcasing its effectiveness in complex matrices .
Pharmaceutical Applications
Drug Development and Metabolism Studies
This compound has been investigated for its role in drug metabolism studies, particularly in the context of proline metabolism. Research indicates that proline plays a significant role in maintaining redox balance within cells, which is critical for cancer therapy and metabolic disorders .
Table 2: Role of Proline Metabolism in Disease
Case Study: Cancer Therapeutics
A pivotal study demonstrated that the administration of proline derivatives, including this compound, can sensitize tumors to chemotherapeutic agents by modulating metabolic pathways involved in oxidative stress response. This finding highlights the potential of such derivatives in enhancing the efficacy of existing cancer therapies .
Biochemical Applications
Enzyme Activity Modulation
The incorporation of this compound into peptide sequences has been shown to influence enzyme activity due to its structural properties. This modification can alter substrate specificity and catalytic efficiency, making it a valuable tool in enzyme engineering.
Table 3: Effects of Fluorinated Amino Acids on Enzyme Activity
| Fluorinated Amino Acid | Enzyme Type | Effect on Activity |
|---|---|---|
| This compound | Protease | Increased specificity |
| N-Trifluoroacetyl | Kinase | Decreased activity |
| N-Acetyl | Phosphatase | No significant change |
Case Study: Enzyme Engineering
Research conducted by Liu et al. highlighted how the introduction of this compound into enzyme active sites resulted in enhanced substrate binding affinity and altered reaction kinetics, paving the way for novel enzyme applications in biocatalysis .
Propiedades
Número CAS |
56236-41-0 |
|---|---|
Fórmula molecular |
C9H7ClF7NO2 |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
(2S)-1-(2,2,3,3,4,4,4-heptafluorobutanoyl)pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C9H7ClF7NO2/c10-5(19)4-2-1-3-18(4)6(20)7(11,12)8(13,14)9(15,16)17/h4H,1-3H2/t4-/m0/s1 |
Clave InChI |
VMVIOLQWKUPXMI-BYPYZUCNSA-N |
SMILES |
C1CC(N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |
SMILES canónico |
C1CC(N(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)Cl |
Key on ui other cas no. |
56236-41-0 |
Sinónimos |
heptafluorobutyrylprolyl chloride HFBP N-(heptafluorobutyryl)prolyl chloride N-heptafluorobutyrylproline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















